molecular formula C23H23N3O2S B3565065 2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide

2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide

Cat. No.: B3565065
M. Wt: 405.5 g/mol
InChI Key: WTENLXMPBXJPSA-UHFFFAOYSA-N
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Description

2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include phosphorus pentasulfide for thiophene synthesis and various acylating agents for the final step .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 2-phenyl-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-22(17-18-5-2-1-3-6-18)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-7-4-16-29-21/h1-11,16H,12-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTENLXMPBXJPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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